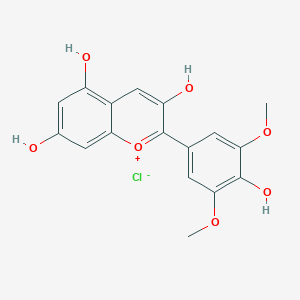

Malvidin Chloride

Description

Properties

IUPAC Name |

2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3,5,7-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7.ClH/c1-22-14-3-8(4-15(23-2)16(14)21)17-12(20)7-10-11(19)5-9(18)6-13(10)24-17;/h3-7H,1-2H3,(H3-,18,19,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIKOUUKQBTQBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10463-84-0 (Parent) | |

| Record name | Malvidin chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

366.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643-84-5 | |

| Record name | Malvidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malvidin chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malvidin chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5,7-trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALVIDIN CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GL5KGZ4D8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Malvidin Chloride?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Malvidin Chloride, a naturally occurring anthocyanidin pigment. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemistry and potential applications of this compound.

Chemical Structure and Identification

This compound is a flavonoid and a member of the anthocyanidin family, which are water-soluble pigments responsible for the red, purple, and blue colors in many flowers, fruits, and vegetables.[1] Its chemical structure is based on the flavylium cation, a type of chromenylium ion. The structure of this compound is characterized by a 2-phenyl-3,5,7-trihydroxychromenylium core with two methoxy groups and one hydroxyl group on the phenyl substituent.[2][3]

The formal chemical name for this compound is 3,5,7-trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride.[3][4][5] It is also known by several synonyms, including Syringidin chloride, Malvidol, Malvinidol chloride, and Oenidin.[1]

Caption: Chemical structure and identifiers for this compound.

Physicochemical Properties

This compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability.[4] It is important to protect the compound from light.[1] The molecular weight of this compound is 366.75 g/mol .[1][3][6][7]

| Property | Value | Citations |

| Molecular Formula | C₁₇H₁₅ClO₇ | [1][6][7] |

| Molecular Weight | 366.75 g/mol | [1][3][6][7] |

| Appearance | Crystalline solid | [4] |

| Purity | ≥98% | [4][5] |

| UV/Vis (λmax) | 275, 555 nm | [4][5] |

| Solubility | DMF: ~25 mg/mLDMSO: ~16 mg/mLEthanol: ~16 mg/mLDMF:PBS (pH 7.2) (1:9): ~0.1 mg/mL | [4][5] |

| Storage | -20°C, protect from light | [1][4] |

| Stability | ≥ 4 years at -20°C | [4] |

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, antihypertensive, and antiproliferative properties.[5] Its antioxidant effects are attributed to its ability to scavenge free radicals.[1][5] The anti-inflammatory effects of malvidin and its glycosides have been shown to be mediated through the inhibition of the NF-κB pathway.[5][8]

The diagram below illustrates the inhibitory effect of Malvidin-3-O-glucoside chloride, a derivative of malvidin, on the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.

Caption: Inhibition of the NF-κB pathway by Malvidin-3-O-glucoside chloride.

Experimental Protocols

Preparation of a Stock Solution

A stock solution of this compound can be prepared by dissolving the crystalline solid in an appropriate organic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol.[4] The solvent should be purged with an inert gas to prevent oxidation.[4]

Detailed Protocol for Aqueous Solutions:

This compound has limited solubility in aqueous buffers.[4] To achieve maximum solubility in an aqueous buffer, it is recommended to first dissolve the compound in DMF and then dilute it with the aqueous buffer of choice.[4] For example, a 1:9 solution of DMF:PBS (pH 7.2) can be used to obtain a final concentration of approximately 0.1 mg/mL.[4] It is important to note that aqueous solutions of this compound are not stable and should not be stored for more than one day.[4]

The workflow for preparing an aqueous solution of this compound is outlined below.

Caption: Workflow for the preparation of a this compound solution.

Synthesis

The synthesis of this compound was first reported by Bradley and Robinson in 1928.[3] For detailed synthetic procedures, researchers are encouraged to consult the original literature.

Disclaimer: this compound is intended for research purposes only and is not for personal or veterinary use.[1] Users should review the complete Safety Data Sheet (SDS) before handling this compound.[4]

References

- 1. This compound | 643-84-5 | FM44901 | Biosynth [biosynth.com]

- 2. This compound | C17H15ClO7 | CID 69512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. scbt.com [scbt.com]

- 7. Compound: this compound (CHEMBL592005) - ChEMBL [ebi.ac.uk]

- 8. medchemexpress.com [medchemexpress.com]

Malvidin Chloride: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvidin chloride, a prominent member of the anthocyanin class of flavonoids, is a water-soluble pigment responsible for many of the red, purple, and blue hues observed in the plant kingdom.[1][2] Beyond its role as a natural colorant, malvidin and its glycosides have garnered significant attention from the scientific community for their potent antioxidant and anti-inflammatory properties, suggesting potential applications in the prevention and treatment of various chronic diseases.[3][4] This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and detailed experimental protocols for its extraction, quantification, and the study of its formation.

Natural Sources of this compound

Malvidin and its derivatives are widely distributed throughout the plant kingdom, accumulating in various tissues, including fruits, flowers, and leaves. The concentration and specific glycosidic forms of malvidin can vary significantly depending on the plant species, cultivar, growing conditions, and maturation stage.[3]

Fruit Sources

Berries are among the richest dietary sources of malvidin. Grapes (Vitis vinifera), particularly red varieties, are a primary source, with malvidin-3-O-glucoside being the most prevalent anthocyanin.[3][5] Blueberries (Vaccinium corymbosum) also contain significant amounts of malvidin glycosides.[6][7] Other notable fruit sources include saskatoon berries (Amelanchier alnifolia) and bilberries (Vaccinium myrtillus).[6][8] The presence of malvidin and its derivatives is a key contributor to the color and potential health benefits of red wine.[9][10]

Floral and Other Sources

Malvidin is responsible for the pigmentation of numerous flowers, contributing to their vibrant colors to attract pollinators. For instance, it is the pigment that imparts the blue color to the petals of Primula species (polyanthus group) and the blue pimpernel (Anagallis monelli).[6] Malvidin glycosides are also found in the flowers of other ornamental plants.[11]

Quantitative Data on Malvidin Content

The following tables summarize the quantitative data for malvidin and its glycosides found in various natural sources, as reported in the scientific literature. Concentrations are expressed in milligrams per 100 grams of fresh weight (FW) or dry weight (DW), or milligrams per liter (L) for liquids.

Table 1: Malvidin and its Glycosides Content in Grapes (Vitis vinifera)

| Grape Cultivar | Malvidin Derivative | Concentration | Reference |

| Aglianico | Total Anthocyanins (as malvidin-3-O-glucoside equivalents) | 521.6 ± 40.9 mg/kg of berries | [12] |

| Primitivo | Total Anthocyanins (as malvidin-3-O-glucoside equivalents) | 355.5 ± 20.9 mg/kg of berries | [12] |

| Sangiovese | Total Anthocyanins (as malvidin-3-O-glucoside equivalents) | 225.4 ± 8.1 mg/kg of berries | [12] |

| Nebbiolo | Total Anthocyanins (as malvidin-3-O-glucoside equivalents) | 220.6 ± 6.0 mg/kg of berries | [12] |

| Norton | Malvidin 3,5-diglucoside | 327 ± 110 mg/100 g FW | [13] |

| Tintorera | Malvidin 3-O-hexoside | 5.66 mg/g DW | [14] |

| Various Red Wine Grapes | Malvidin-3-O-glucoside | 6.75 - 50.20% of total anthocyanins | [15] |

Table 2: Malvidin and its Glycosides Content in Blueberries (Vaccinium corymbosum)

| Blueberry Cultivar | Malvidin Derivative | Concentration (mg/100g FW) | Reference |

| Rubel | Total Anthocyanins (as malvidin-3-glucoside equivalents) | 322.54 ± 13.71 | [16] |

| Legacy | Total Anthocyanins (as malvidin-3-glucoside equivalents) | 298.45 ± 15.23 | [16] |

| Friendship | Total Anthocyanins (as malvidin-3-glucoside equivalents) | 289.12 ± 10.87 | [16] |

| Coville | Total Anthocyanins (as malvidin-3-glucoside equivalents) | 287.65 ± 12.45 | [16] |

| Various Cultivars | Total Anthocyanins (as malvidin-3-glucoside equivalents) | Ranged from 50.60 to 322.54 | [16] |

| Various Cultivars | Malvidin-galactoside | Average of 48.95 | [15] |

Biosynthesis of this compound

Malvidin is synthesized in plants via the phenylpropanoid pathway, a complex metabolic network that produces a wide array of secondary metabolites, including flavonoids.[17][18] The biosynthesis of anthocyanins, in general, is a well-characterized pathway involving a series of enzymatic reactions and is tightly regulated at the transcriptional level.[1][19]

The core pathway begins with the amino acid phenylalanine, which is converted to 4-coumaroyl-CoA.[20] This precursor then enters the flavonoid biosynthesis pathway, leading to the formation of dihydroflavonols. Specifically for malvidin, the pathway proceeds through the production of dihydromyricetin. A series of enzymatic steps, including reduction and oxidation, convert dihydromyricetin to the anthocyanidin delphinidin.[4]

The final steps in the formation of malvidin involve methylation of the delphinidin backbone. This reaction is catalyzed by O-methyltransferases (OMTs), which transfer methyl groups from S-adenosyl-L-methionine (SAM) to the 3' and 5' hydroxyl groups on the B-ring of delphinidin.[5][10] Subsequent glycosylation, the attachment of sugar moieties, is carried out by glycosyltransferases, leading to the various malvidin glycosides found in nature. The entire pathway is regulated by a complex of transcription factors, primarily from the MYB, bHLH, and WD40 protein families, which control the expression of the structural genes encoding the biosynthetic enzymes.[8][9]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of this compound from natural sources, as well as a general protocol for assaying the activity of O-methyltransferases involved in its biosynthesis.

Extraction and Purification of this compound from Grape Skins

This protocol describes a common method for the extraction and subsequent purification of anthocyanins, including malvidin glycosides, from grape skins using solid-phase extraction (SPE).

Materials and Reagents:

-

Fresh or frozen grape skins

-

Methanol (HPLC grade)

-

Ethanol (reagent grade)

-

Hydrochloric acid (HCl)

-

Formic acid (FA)

-

Deionized water

-

C18 SPE cartridges

-

Grinder or homogenizer

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Sample Preparation: Freeze-dry fresh grape skins and grind them into a fine powder. For frozen skins, thaw at room temperature before grinding.[8]

-

Extraction:

-

Suspend the grape skin powder in an acidified methanol solution (e.g., methanol with 0.1% HCl or 1% FA) at a solid-to-liquid ratio of 1:10 (w/v).[8]

-

Homogenize or sonicate the mixture for 15-30 minutes.

-

Centrifuge the mixture at 4000 x g for 15 minutes and collect the supernatant.

-

Repeat the extraction process on the pellet until the residue is colorless.[8]

-

Pool the supernatants and concentrate the extract using a rotary evaporator at a temperature below 40°C to remove the methanol.

-

-

Solid-Phase Extraction (SPE) Purification:

-

Condition a C18 SPE cartridge by passing methanol followed by acidified water (e.g., water with 0.1% HCl).

-

Load the concentrated aqueous extract onto the conditioned SPE cartridge.

-

Wash the cartridge with acidified water to remove sugars and other polar impurities.

-

Elute the anthocyanins from the cartridge using acidified methanol.

-

Evaporate the methanol from the eluate to obtain a purified anthocyanin extract rich in malvidin glycosides.

-

Quantification of this compound by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a standard method for the separation and quantification of individual anthocyanins.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 5% Formic acid in water.

-

Mobile Phase B: 100% Methanol or Acetonitrile.

-

Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, gradually increasing to separate the anthocyanins. For example: 0-5 min, 10% B; 5-20 min, 10-30% B; 20-25 min, 30-50% B; 25-30 min, 50-10% B. The flow rate is typically 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Detection Wavelength: 520 nm for anthocyanins.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in acidified methanol. Create a series of calibration standards by diluting the stock solution to known concentrations.

-

Sample Preparation: Dilute the purified anthocyanin extract (from section 3.1) with the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the malvidin glycoside peaks in the sample chromatogram by comparing their retention times and UV-Vis spectra with the standards. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation of the calibration curve to calculate the concentration of malvidin glycosides in the samples.

Enzyme Assay for Flavonoid O-Methyltransferase (OMT)

This general protocol can be adapted to assay the activity of OMTs involved in the methylation of delphinidin to produce malvidin.

Materials and Reagents:

-

Purified recombinant OMT enzyme.

-

Delphinidin chloride (substrate).

-

S-adenosyl-L-methionine (SAM) (methyl donor).

-

Tris-HCl buffer (e.g., 100 mM, pH 7.5).

-

Methanol.

-

HPLC system for product analysis.

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Tris-HCl buffer.

-

Delphinidin chloride (dissolved in a small amount of acidified methanol).

-

SAM.

-

Purified OMT enzyme.

-

Include a negative control reaction without the enzyme or without SAM.

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a specific period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of cold methanol.

-

Product Analysis:

-

Centrifuge the terminated reaction mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC-DAD or LC-MS to separate and identify the methylated products (syringidin and malvidin).

-

Quantify the product formation by comparing the peak areas to a standard curve of authentic this compound.

-

Enzyme activity can be expressed as the amount of product formed per unit time per amount of enzyme.

-

Conclusion

This compound and its glycosides are significant natural pigments with promising health-promoting activities. Understanding their distribution in nature and the intricacies of their biosynthetic pathway is crucial for their potential application in the pharmaceutical and nutraceutical industries. The experimental protocols detailed in this guide provide a foundation for researchers to extract, quantify, and study these valuable compounds from various plant sources. Further research into the regulation of malvidin biosynthesis and its bioavailability in humans will be essential to fully realize its therapeutic potential.

References

- 1. iris.uniroma1.it [iris.uniroma1.it]

- 2. benthamopen.com [benthamopen.com]

- 3. Quantification of Total Phenolic, Anthocyanin, and Flavonoid Content in a Diverse Panel of Blueberry Cultivars and Ecotypes in: HortScience Volume 57: Issue 8 | ASHS [journals.ashs.org]

- 4. Determination of major anthocyanin pigments and flavonols in red grape skin of some table grape varieties ( Vitis vinifera sp. ) by high-performance liquid chromatography–photodiode array detection (HPLC-DAD) | OENO One [oeno-one.eu]

- 5. researchgate.net [researchgate.net]

- 6. Extraction of Anthocyanins from Black Grape By-Products and Improving Their Stability Using Cobalt(II) Complexation [pnfs.or.kr]

- 7. wildblueberries.com [wildblueberries.com]

- 8. Extraction of Anthocyanins from Black Grape By-Products and Improving Their Stability Using Cobalt(II) Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.usamvcluj.ro [journals.usamvcluj.ro]

- 10. books.rsc.org [books.rsc.org]

- 11. HPLC Method for Analysis of Anthocyanins (Keracyanin, Delphinidin, Petunidin, Malvidin) on Primesep 100 Column | SIELC Technologies [sielc.com]

- 12. A New Solid Phase Extraction for the Determination of Anthocyanins in Grapes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. High performance liquid chromatography analysis of anthocyanins in bilberries (Vaccinium myrtillus L.), blueberries (Vaccinium corymbosum L.), and corresponding juices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Simultaneous LC-MS quantification of anthocyanins and non-anthocyanin phenolics from blueberries with widely divergent profiles and biological activies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products | MDPI [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. preprints.org [preprints.org]

Malvidin Chloride physical and chemical properties.

An In-depth Technical Guide to the Physical and Chemical Properties of Malvidin Chloride

Introduction

This compound is a prominent member of the anthocyanidin family of natural pigments, responsible for many of the red, purple, and blue hues observed in plants, including grapes, blueberries, and the flowers of Primula species. As the 3',5'-methoxy derivative of delphinidin, its structure as a flavylium salt contributes to its significant biological activities. This guide provides a detailed overview of the physical and chemical properties of this compound, its stability, and its role in key signaling pathways, tailored for researchers, scientists, and drug development professionals. Its potent antioxidant, anti-inflammatory, and potential therapeutic properties make it a subject of intense scientific interest.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below, providing a quantitative foundation for its use in experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3,5,7-triol chloride | |

| Synonyms | Syringidin chloride, Oenidin chloride, Primulidin chloride, Malvinidol chloride | |

| CAS Number | 643-84-5 | |

| Molecular Formula | C₁₇H₁₅ClO₇ | |

| Molecular Weight | 366.75 g/mol | |

| Appearance | Crystalline solid; Very Dark Brown to Black or Green powder | |

| Melting Point | >300°C | |

| UV-Vis λmax | 275, 555 nm | |

| Acidic pKa | 5.99 |

Solubility Profile

This compound's solubility is a critical factor for its application in both in vitro and in vivo studies. As a chloride salt, its solubility is enhanced for research applications. It is highly soluble in water, a property that increases at lower pH due to protonation. The compound is also soluble in various organic solvents, which is essential for preparing stock solutions.

| Solvent | Solubility | Source(s) |

| Dimethylformamide (DMF) | ~25 mg/mL | |

| Dimethyl sulfoxide (DMSO) | ~16 mg/mL | |

| Ethanol | ~16 mg/mL | |

| DMF:PBS (pH 7.2) (1:9) | ~0.1 mg/mL |

Note on Stability: this compound is hygroscopic and sensitive to heat, particularly at temperatures above 40°C, where it can undergo degradation. For long-term storage, it should be kept in darkness at low temperatures (e.g., -15°C or -20°C). Aqueous solutions are not recommended for storage for more than one day.

Spectroscopic and Chromatographic Data

Spectroscopic analysis is fundamental to the identification and quantification of this compound.

-

UV-Visible Spectroscopy: In acidic mobile phases (pH ≤ 3), Malvidin exhibits absorption maxima at approximately 274 nm and 538 nm. The peak in the visible region is responsible for its characteristic color.

-

Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is a standard technique for its analysis. In positive ionization mode (LC-ESI-QTOF), the precursor ion (m/z) for the malvidin cation (C₁₇H₁₅O₇⁺) is observed at 331.0983.

-

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by HPLC with UV/Vis detection at 280 nm and 520 nm.

Experimental Protocols

Preparation of Stock Solutions

A standardized protocol for preparing stock solutions is crucial for experimental reproducibility.

Caption: A typical workflow for the preparation of this compound stock solutions.

Methodology:

-

This compound is supplied as a crystalline solid. Weigh the required amount in a suitable vial.

-

Add the solvent of choice, such as DMSO or DMF, to achieve the desired molarity. For example, to make a 10 mM stock solution from a 5 mg sample (MW: 366.75 g/mol ), dissolve it in 1.3631 mL of solvent.

-

Purge the stock solution with an inert gas to displace oxygen and minimize oxidative degradation.

-

For long-term storage, keep the solution at -20°C and protected from light. Stability is reported to be at least 4 years under these conditions.

-

For experiments requiring aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of DMF and then dilute it with the aqueous buffer (e.g., PBS) immediately before use.

Determination of Antioxidant Capacity (ORAC Assay)

The Oxygen Radical Absorbance Capacity (ORAC) assay is a common method to quantify the antioxidant potential of compounds like this compound.

Caption: A simplified experimental workflow for the ORAC antioxidant assay.

Methodology:

-

Reagent Preparation: Prepare solutions of the fluorescent probe (fluorescein), a free radical initiator (AAPH), a standard antioxidant (Trolox), and the test compound (this compound).

-

Assay Procedure: In a 96-well microplate, add the fluorescein probe to wells containing either the sample, Trolox standards, or a blank.

-

Incubation: Incubate the plate at 37°C for a short period to allow for temperature equilibration.

-

Initiation: Add the AAPH solution to all wells to initiate the oxidative reaction. AAPH generates peroxyl radicals that quench the fluorescein signal.

-

Measurement: Immediately place the plate in a fluorescence microplate reader and monitor the decay of fluorescence kinetically.

-

Data Analysis: Calculate the net area under the curve (AUC) from the fluorescence decay curve for each sample. The antioxidant capacity is determined by comparing the net AUC of the sample to that of the Trolox standard curve and is expressed in Trolox Equivalents (TE). Studies have shown that the antioxidant activity of anthocyanidins is related to the number of hydroxyl groups on the B-ring, with Malvidin showing potent activity.

Biological Activity and Signaling Pathways

Malvidin and its glycosides are recognized for their significant antioxidant and anti-inflammatory effects, which are mediated through the modulation of critical cellular signaling pathways.

Inhibition of the NF-κB Pathway

A key mechanism for Malvidin's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Under inflammatory stimuli (e.g., LPS, TNF-α), the IKK complex is activated, leading to the degradation of the IκBα inhibitor. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Malvidin has been shown to suppress this pathway, in some cases by inhibiting the nuclear transport of the p65 subunit.

Caption: this compound inhibits inflammation by blocking NF-κB nuclear translocation.

Modulation of MAPK and Other Pathways

Malvidin also exerts its effects by modulating other key pathways:

-

MAPK Pathway: It can inhibit Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including JNK, p38, and ERK), which are involved in apoptosis, oxidative stress, and inflammation.

-

PI3K/AKT Pathway: In some cancer cell models, Malvidin glycosides have been shown to inhibit the PI3K/AKT pathway, which is crucial for cell proliferation and survival.

-

PGC-1α/Nrf2 Pathway: Recent studies show Malvidin can promote the PGC-1α/Nrf2 signaling pathway, which enhances mitochondrial biogenesis and antioxidant responses, offering protection in conditions like septic acute kidney injury.

The Biological Activity of Malvidin Chloride in Plant Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvidin chloride, a prominent member of the anthocyanin class of flavonoids, is a water-soluble pigment responsible for many of the red, purple, and blue hues observed in plant tissues, including flowers, fruits, and leaves.[1][2] Beyond its role as a pigment, malvidin, like other anthocyanins, is a potent antioxidant and plays a significant role in how plants respond to a variety of environmental challenges.[3][4] While extensive research has delved into the health benefits of malvidin in human and animal models, its specific biological activities within plant physiology are an area of growing interest. This technical guide provides a comprehensive overview of the known and inferred roles of this compound in plants, focusing on its antioxidant properties, its involvement in stress responses, and its potential interactions with key physiological pathways.

Core Biological Activities of Malvidin in Plants

The primary functions of malvidin and other anthocyanins in plant physiology are centered around their protective capabilities, particularly against oxidative stress induced by various environmental factors.

Antioxidant Properties and ROS Scavenging

Plants under abiotic and biotic stress conditions experience an increase in the production of reactive oxygen species (ROS), which can cause significant damage to cellular components.[3][5] Anthocyanins, including malvidin, are highly effective antioxidants capable of scavenging these harmful ROS.[4] The antioxidant capacity of malvidin has been demonstrated in various in vitro studies, highlighting its potential to mitigate oxidative stress within plant cells.[6]

Table 1: In Vitro Antioxidant Activities of Malvidin and its Glycosides

| Compound | Assay | Results | Reference |

| Malvidin | Superoxide Radical Scavenging | Higher scavenging ability than cyanidin, peonidin, and pelargonidin at 1 µM. | [4] |

| Malvidin | Peroxynitrite Radical Scavenging | Higher scavenging ability than cyanidin, peonidin, and pelargonidin at 1 µM. | [4] |

| Malvidin | Inhibition of Acetylcholinesterase | Possesses antioxidant activity through enzyme inhibition. | [7] |

| Malvidin-3-glucoside | Anti-inflammatory | Reduces pro-inflammatory molecules in endothelial cells. | [8] |

Role in Abiotic and Biotic Stress Tolerance

The accumulation of anthocyanins, including malvidin, is a well-documented response to a variety of environmental stressors.[3] These pigments are thought to enhance plant resilience through several mechanisms:

-

Photoprotection: By absorbing excess visible and UV radiation, anthocyanins can shield the photosynthetic machinery from photoinhibition and photodamage.[1]

-

Drought and Salinity Stress: Anthocyanin accumulation is associated with improved tolerance to drought and salt stress, likely through osmotic adjustment and ROS scavenging.[9]

-

Biotic Stress: The presence of the chloride ion has been shown to enhance plant resistance to certain bacterial and fungal pathogens.[10][11] While direct studies on this compound are lacking, this suggests a potential role for the compound in plant defense.

Signaling Pathways Involving Malvidin and Other Flavonoids

While specific signaling pathways directly triggered by the exogenous application of this compound in plants are not yet well-elucidated, we can infer its involvement based on our understanding of anthocyanin biosynthesis and the known interactions of flavonoids with phytohormone signaling.

Anthocyanin Biosynthesis Pathway

Malvidin is synthesized via the flavonoid branch of the phenylpropanoid pathway. The expression of genes in this pathway is tightly regulated by a complex of transcription factors, primarily of the MYB, bHLH, and WD40 protein families.[12] Environmental stresses can induce the expression of these regulatory genes, leading to the accumulation of anthocyanins.[6]

References

- 1. Environmental Stimuli and Phytohormones in Anthocyanin Biosynthesis: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. researchgate.net [researchgate.net]

- 4. Food Anthocyanins: Malvidin and Its Glycosides as Promising Antioxidant and Anti-Inflammatory Agents with Potential Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ROS-Induced anthocyanin production provides feedback protection by scavenging ROS and maintaining photosynthetic capacity in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Environmental Stimuli and Phytohormones in Anthocyanin Biosynthesis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiamnesic Potential of Malvidin on Aluminum Chloride Activated by the Free Radical Scavenging Property - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Reactive Oxygen Species in Plants: Metabolism, Signaling, and Oxidative Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Flavonoid Accumulation in Arabidopsis Repressed in Lignin Synthesis Affects Auxin Transport and Plant Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Malvidin Chloride: A Technical Guide to its Antioxidant and Free Radical Scavenging Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malvidin chloride, a prominent O-methylated anthocyanidin, is a natural pigment responsible for the deep red and blue hues in many fruits, notably grapes and blueberries.[1] Beyond its role as a colorant, this compound exhibits potent antioxidant and free radical scavenging properties, positioning it as a compound of significant interest for therapeutic applications. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's antioxidant activity, detailed experimental protocols for its evaluation, and a summary of available quantitative data.

Core Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a multi-faceted approach, involving both direct neutralization of reactive species and modulation of endogenous cellular defense systems.

Direct Free Radical Scavenging

The fundamental antioxidant property of malvidin lies in its chemical structure. As a flavonoid, it possesses hydroxyl groups on its phenolic rings that can donate a hydrogen atom to unstable free radicals, thereby neutralizing them and terminating the oxidative chain reaction. This direct scavenging activity is effective against a range of reactive oxygen species (ROS).[2]

Upregulation of Endogenous Antioxidant Enzymes

Malvidin has been shown to enhance the body's innate antioxidant defenses by increasing the activity and expression of crucial antioxidant enzymes. In various studies, treatment with malvidin has led to restored or increased levels of:

-

Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[3]

-

Catalase (CAT): An enzyme responsible for the decomposition of hydrogen peroxide into water and oxygen.[3]

-

Glutathione Peroxidase (GPx) and Glutathione (GSH): These components of the glutathione system are vital for reducing hydrogen peroxide and lipid hydroperoxides.[3][4]

Modulation of Cellular Signaling Pathways

This compound's influence extends to the regulation of key signaling pathways that govern the cellular response to oxidative stress and inflammation.

-

NF-κB Pathway: Malvidin has demonstrated the ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] NF-κB is a primary regulator of inflammation, and its inhibition by malvidin leads to a downstream reduction in the expression of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α.[3][4]

-

MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cellular stress responses. Malvidin and its derivatives have been found to regulate MAPK signaling pathways, which helps to reduce endoplasmic reticulum stress associated with oxidative conditions.[3]

-

Nrf2 Pathway: Research indicates that malvidin and its glycosides can activate the nuclear factor erythroid 2-related factor (Nrf2) pathway.[2] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, enhancing the cell's ability to combat oxidative stress.[2]

-

AMPK/SIRT1 Pathway: Studies have shown that malvidin can activate the AMP-activated protein kinase (AMPK)/sirtuin 1 (SIRT1) signaling pathway. This activation leads to increased SOD activity and protects cells from oxidative damage.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Food Anthocyanins: Malvidin and Its Glycosides as Promising Antioxidant and Anti-Inflammatory Agents with Potential Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The effects of malvidin on oxidative stress parameters and inflammatory cytokines in LPS-induced human THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Neuroprotective Mechanisms of Malvidin Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvidin chloride, a prominent anthocyanin found in pigmented fruits and vegetables, is emerging as a significant candidate in the field of neuroprotective research. Preclinical evidence strongly suggests its potential to counteract neuronal damage, a hallmark of various neurodegenerative diseases. This technical guide provides an in-depth overview of the in vitro studies that have elucidated the neuroprotective effects of this compound, with a focus on its anti-inflammatory, antioxidant, and anti-apoptotic properties. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanisms of action, supported by detailed experimental protocols and quantitative data.

Neuroprotective Effects of this compound: Data Summary

The neuroprotective properties of this compound have been investigated across different in vitro models, primarily focusing on neuroinflammation in microglial cells and direct neuroprotection in neuronal cell lines. The following tables summarize the key quantitative findings from these studies.

Table 1: Anti-inflammatory Effects of Malvidin in BV-2 Microglial Cells

| Parameter | Toxin/Stimulus | Malvidin Concentration | Observed Effect | Reference |

| Cell Viability | Lipopolysaccharide (LPS) | 10, 50, 100, 200, 500 µM | No significant cytotoxicity observed at tested concentrations. | [1] |

| Pro-inflammatory Cytokine Secretion (IL-6, TNF-α, IL-1β) | LPS | 5, 10, 20 mg/kg (in vivo study with relevance to in vitro) | Dose-dependent reduction in cytokine levels. | [1] |

| Lactate Dehydrogenase (LDH) Release | LPS | 5, 10, 20 mg/kg (in vivo study with relevance to in vitro) | Dose-dependent decrease in LDH release, indicating reduced cytotoxicity. | [1] |

| UCP2 Protein Expression | LPS | 10, 50, 200 µM | Dose-dependent increase in UCP2 protein expression. | [1] |

| NLRP3 Inflammasome Activation (NLRP3, ASC, Caspase-1) | LPS | 5, 10, 20 mg/kg (in vivo study with relevance to in vitro) | Reduction in the expression of NLRP3, ASC, and Caspase-1. | [1] |

Table 2: Antioxidant and Anti-apoptotic Effects of Malvidin

| Parameter | Cell Line/Model | Toxin/Stimulus | Malvidin Concentration | Observed Effect | Reference |

| Reactive Oxygen Species (ROS) | BV-2 cells | LPS | Not specified | Alleviation of ROS accumulation. | [1] |

| Mitochondrial Membrane Potential (JC-1 aggregates) | BV-2 cells | LPS | Not specified | Enhanced JC-1 aggregates, indicating restored mitochondrial membrane potential. | [1] |

| ATP Levels | BV-2 cells | LPS | Not specified | Reversal of LPS-induced ATP reduction. | [1] |

| Apoptosis (Bax, Cytochrome C, Caspase-3) | BV-2 cells | LPS | Not specified | Decreased expression of Bax, Cytochrome C, and Caspase-3. | [1] |

| Anti-apoptotic Protein (Bcl-2) | BV-2 cells | LPS | Not specified | Increased expression of Bcl-2. | [1] |

Key Signaling Pathways in Neuroprotection

In vitro studies have identified the AMPK-α/UCP2 signaling axis as a critical pathway through which malvidin exerts its neuroprotective effects, particularly in the context of neuroinflammation.

AMPK-α/UCP2 Signaling Pathway

This compound has been shown to activate the phosphorylation of AMP-activated protein kinase α (AMPKα). This activation, in turn, upregulates the expression of Uncoupling Protein 2 (UCP2).[1] Elevated UCP2 levels are crucial for restoring mitochondrial function and mitigating the accumulation of reactive oxygen species (ROS).[1] By controlling ROS levels, this pathway subsequently inhibits the activation of the ROS-dependent NLRP3 inflammasome and the mitochondrial apoptosis cascade, ultimately leading to a neuroprotective outcome.[1]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments that have been used to assess the neuroprotective effects of this compound.

Cell Culture and Treatment (BV-2 Microglial Cells)

-

Cell Line: Murine BV-2 microglial cells.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Neuroinflammation: Neuroinflammation is induced by treating the cells with lipopolysaccharide (LPS). A typical concentration used is 500 ng/mL.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (e.g., 10, 50, 200 µM) for a specified pre-treatment time (e.g., 1 hour) before the addition of LPS.

Cell Viability Assay (CCK-8)

-

Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells. WST-8, a water-soluble tetrazolium salt, is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye, which is soluble in the culture medium. The amount of formazan generated is directly proportional to the number of living cells.

-

Protocol:

-

Seed BV-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and culture overnight.

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Add LPS (500 ng/mL) to the wells and incubate for 24 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Western Blot Analysis for Protein Expression

-

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support (membrane), and then probing with antibodies specific to the target protein.

-

Protocol:

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., UCP2, NLRP3, Caspase-1, Bax, Bcl-2, p-AMPKα, AMPKα, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Measurement of Reactive Oxygen Species (ROS)

-

Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol:

-

Culture BV-2 cells in a suitable format (e.g., 96-well plate or on coverslips).

-

Following treatment with this compound and LPS, wash the cells with phosphate-buffered saline (PBS).

-

Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 20-30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove the excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~525 nm) or visualize under a fluorescence microscope.

-

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

-

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

-

Protocol:

-

Harvest the treated cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

-

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the neuroprotective effects of this compound in vitro.

Conclusion

The in vitro evidence strongly supports the neuroprotective potential of this compound. Its ability to mitigate neuroinflammation, reduce oxidative stress, and inhibit apoptosis through well-defined signaling pathways, such as the AMPK-α/UCP2 axis, makes it a compelling molecule for further investigation in the context of neurodegenerative diseases. The detailed protocols and summarized data in this guide provide a solid foundation for researchers to design and conduct further studies to fully elucidate the therapeutic promise of this compound. Future research should focus on validating these findings in various neuronal cell models and exploring its efficacy in more complex in vitro systems, such as co-cultures and organoids, to better mimic the intricate environment of the central nervous system.

References

Malvidin Chloride CAS number and molecular weight.

This technical guide provides a comprehensive overview of Malvidin Chloride, a naturally occurring anthocyanidin. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, biological activities, and relevant experimental protocols.

Core Compound Information

| Property | Value | Source |

| CAS Number | 643-84-5 | Multiple Sources |

| Molecular Formula | C₁₇H₁₅ClO₇ | Multiple Sources |

| Molecular Weight | 366.75 g/mol | Multiple Sources |

| Synonyms | Malvinidol chloride, Syringidin chloride, Oenidin | Multiple Sources |

| Appearance | Dark red/purple powder | INDOFINE Chemical Company, Inc. |

| Purity | ≥95.0% to ≥98% (by HPLC) | Multiple Sources |

Physicochemical Properties

This compound is a water-soluble pigment belonging to the flavonoid family. It is known for its potent antioxidant properties, which are attributed to its ability to scavenge free radicals. For experimental purposes, it is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. It is recommended to store this compound at temperatures below -15°C and protected from light to ensure its stability.

Biological Activity and Signaling Pathways

This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. A key mechanism of its anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitory protein IκBα. Upon stimulation by pro-inflammatory signals, such as Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer to translocate to the nucleus, where it induces the transcription of genes encoding inflammatory mediators. Malvidin has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB and suppressing the expression of inflammatory genes.[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is used to determine the purity of this compound.

-

Column: Atlantis dC18® (4.6 x 150 mm), 3 µm particle size.[2]

-

Mobile Phase: [2]

-

A: Water + 10% Formic Acid

-

B: Methanol

-

-

Gradient: [2]

-

0-20 min: Linear gradient from 5% to 60% B

-

20-25 min: Linear gradient from 60% to 100% B

-

25-30 min: Isocratic at 100% B

-

-

Flow Rate: 1 mL/min.[2]

-

Detection: UV-Vis at 540 nm.[2]

-

Sample Solvent: Methanol + 0.1% HCl.[2]

In Vivo Neuroprotection Study in Rats

This protocol describes an experimental workflow to evaluate the neuroprotective effects of this compound against aluminum chloride (AlCl₃)-induced neurotoxicity in rats.[3][4]

Methodology:

-

Animals: Adult male Wistar rats are acclimatized for one week before the experiment.[4]

-

Grouping and Treatment: The rats are divided into four groups. Group I serves as the normal control and receives saline. Group II is the disease control and receives aluminum chloride (50 mg/kg, intraperitoneally) daily for 60 days to induce neurotoxicity. Groups III and IV receive AlCl₃ and are co-treated with this compound at doses of 100 and 200 mg/kg (orally), respectively, one hour before the AlCl₃ administration.[3][4]

-

Behavioral Analysis: During the treatment period, behavioral tests such as the Morris water maze can be performed to assess learning and memory.[5]

-

Biochemical Analysis: On day 61, the animals are euthanized, and brain tissues are collected for biochemical analysis. This includes measuring the levels of antioxidant enzymes (e.g., superoxide dismutase, catalase), markers of oxidative stress (e.g., malondialdehyde), and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).[3][5]

Quantitative Data Summary

The following table summarizes some of the quantitative data reported for this compound in various experimental settings.

| Parameter | Value | Model System | Source |

| IC₅₀ (Cytotoxicity) | 40 µg/mL | U937 cells | [6] |

| Effective Dose (Gastroprotection) | 5 mg/kg | Ethanol-induced gastric ulcer in mice | [7] |

| Treatment Dose (Neuroprotection) | 100 and 200 mg/kg | AlCl₃-induced neurotoxicity in rats | [3][4] |

| Antioxidant Activity (DPPH Assay) | Higher than Vitisin A | In vitro chemical assay | [8] |

| Antioxidant Activity (FRAP Assay) | Higher than Vitisin A | In vitro chemical assay | [8] |

This guide provides a foundational understanding of this compound for research and development purposes. The provided protocols and data can serve as a starting point for further investigation into the therapeutic potential of this compound.

References

- 1. Inhibitory effect of Malvidin on TNF-α-induced inflammatory response in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. indofinechemical.com [indofinechemical.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Antiamnesic Potential of Malvidin on Aluminum Chloride Activated by the Free Radical Scavenging Property - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

Understanding the stability of Malvidin Chloride in different solvents.

An in-depth exploration of the factors influencing the stability of Malvidin Chloride in various solvent systems, providing researchers, scientists, and drug development professionals with a comprehensive understanding for its effective application.

This compound, a prominent anthocyanidin, is a natural colorant with significant antioxidant properties, making it a molecule of interest for applications in the pharmaceutical, nutraceutical, and food industries. However, its inherent instability presents a considerable challenge for formulation and product development. This technical guide provides a detailed overview of the stability of this compound in different solvents and conditions, summarizing key quantitative data, outlining experimental protocols for stability assessment, and visualizing its degradation pathways.

Core Stability Considerations

The stability of this compound is primarily influenced by a trifecta of factors: pH, temperature, and light . The solvent system plays a crucial role in modulating the effects of these factors. In aqueous solutions, this compound undergoes complex structural transformations, existing in various forms with distinct colors and stability profiles.

The Influence of pH

The pH of the solvent is arguably the most critical factor governing the stability and color of this compound. In highly acidic conditions (pH < 2), it predominantly exists as the stable, intensely colored red flavylium cation. As the pH increases, it undergoes reversible hydration and proton transfer reactions, leading to the formation of colorless (carbinol or hemiketal) and blue/violet (quinonoidal base) forms. These forms are generally less stable and prone to irreversible degradation.

Thermal Degradation

Elevated temperatures accelerate the degradation of this compound. Thermal degradation typically follows first-order kinetics. The rate of degradation is also dependent on the pH of the medium. For instance, the thermal stability of anthocyanins is generally higher in acidic conditions compared to neutral or alkaline environments.

Photostability

Exposure to light, particularly UV and visible light, can lead to the degradation of this compound. Light exposure can excite the molecule, leading to photo-oxidation and cleavage of the chromophore, resulting in a loss of color and antioxidant activity. The presence of oxygen can further exacerbate photodegradation.

Quantitative Stability Data

The following tables summarize quantitative data on the stability of Malvidin and its glycosides from various studies. It is important to note that the stability can be influenced by the specific experimental conditions, including the presence of other compounds.

Table 1: Thermal Degradation Kinetics of Malvidin-3-O-glucoside (Mv3glc) at pH 2.2

| Temperature (°C) | Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) |

| 50 | - | > 5 |

| 60 | - | - |

| 70 | - | - |

| 80 | - | - |

| 90 | - | ~1.5 |

Data adapted from a study on the thermal stability of various anthocyanin derivatives. The degradation of Mv3glc was significant at 90°C, with a retention rate of only 29.52% after 5 hours of heating. At lower temperatures, the stability was much higher.[1]

Table 2: Effect of Ethanol Concentration on the Degradation of Malvidin-3-glucoside

| Ethanol Concentration (%) | Degradation Rate |

| 0 | Baseline |

| 10 | Increased |

| 30 | Further Increased |

| 50 | Significantly Increased |

A study on the degradation kinetics of anthocyanins in ethanolic solutions found that the disappearance of malvidin-3-glucoside accelerates with an increase in ethanol concentration. This is attributed to a decreased extent of self-association in the solution, which in aqueous solutions protects the molecule from degradation.

Experimental Protocols for Stability Assessment

Accurate assessment of this compound stability is crucial for its application. The following are detailed methodologies for key experiments.

Protocol 1: UV-Vis Spectrophotometric Analysis using the pH-Differential Method

This method is widely used for the quantification of total monomeric anthocyanins and to assess their stability.

1. Materials:

-

This compound solution

-

Potassium chloride buffer (0.025 M, pH 1.0)

-

Sodium acetate buffer (0.4 M, pH 4.5)

-

UV-Vis Spectrophotometer

2. Procedure:

- Prepare a stock solution of this compound in an appropriate solvent (e.g., acidified methanol).

- Prepare two dilutions of the stock solution: one with the pH 1.0 buffer and another with the pH 4.5 buffer. The dilution factor should be the same for both.

- Allow the solutions to equilibrate for at least 15 minutes.

- Measure the absorbance of each solution at the wavelength of maximum absorbance (λvis-max, typically around 520 nm for malvidin) and at 700 nm (to correct for haze).

- The absorbance (A) of the sample is calculated as: A = (Aλvis-max – A₇₀₀)pH 1.0 – (Aλvis-max – A₇₀₀)pH 4.5.

- The concentration of monomeric anthocyanin can be calculated using the molar extinction coefficient of malvidin-3-glucoside (ε = 28,000 L·mol⁻¹·cm⁻¹).

- To assess stability, this procedure is repeated at different time points under specific storage conditions (e.g., varying temperature or light exposure). The percentage of anthocyanin degradation is then calculated.[2]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Analysis

HPLC is a powerful technique to separate and quantify this compound and its degradation products, providing a more detailed stability profile.

1. Materials and Equipment:

-

HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

-

C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

This compound standard.

-

Mobile Phase A: e.g., Water/Formic Acid/Acetic Acid (1000:8:9, v/v/v), pH 2.[3]

-

Mobile Phase B: e.g., Acetonitrile.[3]

-

Sample vials.

2. Chromatographic Conditions (Example):

-

Flow rate: 1.5 mL/min[3]

-

Injection volume: 20 µL[3]

-

Column temperature: 28°C[3]

-

Detection wavelength: 520 nm

-

Gradient elution: A common gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the compounds. For example, a linear gradient from 10-45% B over 10 minutes.[3]

3. Procedure:

- Prepare a standard solution of this compound of known concentration.

- Prepare sample solutions of this compound that have been subjected to different stability testing conditions (e.g., stored in various solvents at different temperatures for specific durations).

- Filter all solutions through a 0.45 µm syringe filter before injection.

- Inject the standard and sample solutions into the HPLC system.

- Identify the this compound peak based on its retention time compared to the standard.

- Quantify the amount of this compound in the samples by comparing the peak area with the standard curve.

- Degradation products can be identified if standards are available or tentatively identified using a mass spectrometer (LC-MS).

Degradation Pathways of this compound

The degradation of this compound is a complex process involving several chemical transformations. The initial and most significant pathway at neutral to slightly acidic pH involves the hydration of the flavylium cation to form a colorless carbinol base, which is in equilibrium with the chalcone pseudobase. Further degradation can lead to the cleavage of the C-ring, resulting in the formation of smaller phenolic compounds.

Below are diagrams illustrating the key degradation pathways and a typical experimental workflow for stability testing.

Caption: Primary degradation pathway of this compound in aqueous solution.

Caption: General experimental workflow for assessing this compound stability.

Conclusion

The stability of this compound is a multifaceted issue that requires careful consideration of pH, temperature, light, and the solvent system. By understanding these factors and employing robust analytical methods, researchers and drug development professionals can optimize formulations to enhance the stability of this promising natural compound, thereby harnessing its full potential in various applications. This guide provides a foundational understanding and practical methodologies to aid in these endeavors. Further research into microencapsulation, co-pigmentation, and other stabilization technologies will continue to expand the utility of this compound.

References

- 1. Stability and Antiproliferative Activity of Malvidin-Based Non-Oxonium Derivative (Oxovitisin A) Compared with Precursor Anthocyanins and Pyranoanthocyanins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trend in Detection of Anthocyanins from Fresh Fruits and the Influence of Some Factors on Their Stability Impacting Human Health: Kinetic Study Assisted by UV–Vis Spectrophotometry [mdpi.com]

- 3. benthamopen.com [benthamopen.com]

The Multifaceted Health Benefits of Malvidin Chloride: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malvidin chloride, a prominent anthocyanidin found in pigmented fruits and vegetables, has garnered significant scientific interest due to its broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the health benefits associated with this compound consumption, focusing on its antioxidant, anti-inflammatory, anticancer, cardioprotective, and neuroprotective effects. Detailed experimental protocols for key assays and curated quantitative data are presented to facilitate further research and drug development. Furthermore, key signaling pathways modulated by this compound are visualized to elucidate its mechanisms of action at the molecular level.

Introduction

Anthocyanins are a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue colors of many plants. Malvidin, and its glycoside forms, is one of the most abundant anthocyanidins in nature, particularly in grapes and red wine.[1] Emerging evidence strongly suggests that this compound possesses potent bioactive properties with therapeutic potential for a range of chronic and degenerative diseases.[2] This document serves as a comprehensive resource for researchers and drug development professionals, summarizing the current state of knowledge on the health benefits of this compound and providing the necessary technical details to advance its study.

Antioxidant Properties

This compound exhibits robust antioxidant activity through multiple mechanisms. It can directly scavenge free radicals and reactive oxygen species (ROS), thereby mitigating oxidative stress.[1] Additionally, it can chelate metal ions involved in the generation of free radicals and upregulate the expression and activity of endogenous antioxidant enzymes.

Quantitative Data on Antioxidant Enzyme Modulation

This compound has been shown to enhance the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). The following table summarizes the observed effects in various experimental models.

| Experimental Model | Treatment | SOD Activity | CAT Activity | GPx Activity | Reference |

| Aluminum-exposed rats | 100 mg/kg Malvidin | Significant increase | Significant increase | - | [3] |

| Aluminum-exposed rats | 200 mg/kg Malvidin | Significant increase | Significant increase | - | [3] |

| Isoproterenol-induced myocardial infarction in rats | Malvidin (dose not specified) | Restored | Restored | Restored | [4] |

| LPS-induced THP-1 cells | 100 & 200 µM Malvidin | Increased | - | Increased | [1] |

Anti-inflammatory Effects

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. This compound demonstrates significant anti-inflammatory properties primarily through the inhibition of pro-inflammatory signaling pathways and the reduction of inflammatory mediators.

Modulation of Pro-inflammatory Cytokines

This compound effectively reduces the production and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

| Cell Line/Model | Inducer | This compound Concentration | Effect on TNF-α | Effect on IL-6 | Effect on IL-1β | Reference |

| LPS-induced THP-1 cells | LPS | 100 & 200 µM | Significant inhibition | Significant inhibition | Significant inhibition | [1] |

| Aluminum-exposed rats | AlCl₃ | 100 mg/kg | Significant reduction | Significant reduction | Significant reduction | [5] |

| Aluminum-exposed rats | AlCl₃ | 200 mg/kg | Significant reduction | Significant reduction | Significant reduction | [5] |

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway by preventing the degradation of the inhibitory protein IκBα and subsequently blocking the nuclear translocation of the p65 subunit.[6]

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including p38 and JNK, is also implicated in inflammatory responses. This compound can attenuate the phosphorylation and activation of these kinases.[7]

References

- 1. The effects of malvidin on oxidative stress parameters and inflammatory cytokines in LPS-induced human THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Malvidin and Its Mono- and Di-Glucosides Forms: A Study of Combining Both In Vitro and Molecular Docking Studies Focused on Cholinesterase, Butyrylcholinesterase, COX-1 and COX-2 Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiamnesic Potential of Malvidin on Aluminum Chloride Activated by the Free Radical Scavenging Property - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cardioprotective Effects of Malvidin Against Isoproterenol-Induced Myocardial Infarction in Rats: A Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Inhibitory effect of Malvidin on TNF-α-induced inflammatory response in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

HPLC method for quantification of Malvidin Chloride in grape extracts.

An HPLC Method for the Quantification of Malvidin Chloride in Grape Extracts

This document provides a detailed methodology for the quantification of this compound in grape extracts using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. This method is intended for researchers, scientists, and professionals in the fields of food science, natural product chemistry, and drug development who are interested in the analysis of anthocyanins.

Introduction

Malvidin and its glycosides are major anthocyanins found in red grapes, contributing significantly to the color of red wines and grape-based products.[1][2] Anthocyanins are water-soluble plant pigments with recognized antioxidant properties, making their quantification a key aspect of quality control and phytochemical research.[3][4][5] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of anthocyanins in various matrices.[2][6][7] This application note describes a robust HPLC method for the determination of this compound in grape extracts, utilizing a reversed-phase C18 column and a gradient elution program. The method is validated for its linearity, precision, and accuracy.

Experimental Protocol

-

This compound reference standard (≥95% purity, HPLC grade)

-

Methanol (HPLC grade)[8]

-

Acetonitrile (HPLC grade)[9]

-

Hydrochloric acid (HCl)[6]

-

Water (deionized or HPLC grade)

-

Grape sample (fresh, frozen, or freeze-dried)

-

Syringe filters (0.2 µm or 0.45 µm)[6]

-

Manually separate the skins from the grape berries.

-

Dry the grape skins in an oven at 50°C until a constant weight is achieved or use freeze-dried skins.[1][8]

-

Grind the dried skins into a fine powder.[8]

-

Weigh approximately 1.0 g of the powdered grape skin into a vial.[6]

-

Add 10 mL of acidified methanol (methanol containing 2% HCl) to the vial.[6]

-

Vortex the mixture for 5 minutes to ensure thorough extraction.[6]

-

Place the vial in the dark for 10 minutes to prevent degradation of the light-sensitive anthocyanins.[6]

-

Centrifuge the extract to pellet the solid material.

-

Filter the supernatant through a 0.2 µm or 0.45 µm syringe filter into an HPLC vial.[6]

-

The sample is now ready for HPLC analysis.

-

HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV-Vis detector.[1][8]

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][5]

-

Mobile Phase A: Water with 10% formic acid.[10]

-

Mobile Phase B: Acetonitrile.[9]

-

Gradient Elution: A linear gradient can be optimized for the separation of anthocyanins. A typical gradient is as follows:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL[9]

-

Column Temperature: 28°C[9]

-

Prepare a stock solution of this compound (e.g., 1000 µg/mL) in acidified methanol.

-

From the stock solution, prepare a series of working standard solutions with concentrations ranging from 0.5 to 10 mg/L.[9]

-

Inject each standard solution into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. The linearity of the calibration curve should be evaluated by the coefficient of determination (r²), which should be ≥ 0.99.[6][11]

Data Presentation

The quantitative data for the HPLC method for this compound is summarized in the table below. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

| Parameter | Typical Value | Reference |

| Retention Time | Varies with exact conditions | [12] |

| Wavelength (λmax) | 520 nm | [1][8][10] |

| Linearity Range | 0.5 - 10 mg/L | [9] |

| Coefficient of Determination (r²) | ≥ 0.99 | [6][11] |

| Limit of Detection (LOD) | 0.06 - 0.12 mg/kg | [2] |

| Limit of Quantification (LOQ) | 0.20 - 0.60 mg/kg | [2] |

| Accuracy (Recovery) | 89.9 - 123% | [2] |

| Precision (RSD%) | < 8.5% | [2] |

Visualizations

Caption: Experimental workflow for the quantification of this compound in grape extracts.

Caption: Logical flow diagram of the HPLC system for this compound analysis.

References

- 1. Determination of major anthocyanin pigments and flavonols in red grape skin of some table grape varieties ( Vitis vinifera sp. ) by high-performance liquid chromatography–photodiode array detection (HPLC-DAD) | OENO One [oeno-one.eu]

- 2. An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. HPLC Method for Analysis of Anthocyanins (Keracyanin, Delphinidin, Petunidin, Malvidin) on Primesep 100 Column | SIELC Technologies [sielc.com]

- 5. agilent.com [agilent.com]

- 6. academic.oup.com [academic.oup.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. agriculturejournals.cz [agriculturejournals.cz]

- 9. benthamopen.com [benthamopen.com]

- 10. iris.unito.it [iris.unito.it]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Note: High-Purity Malvidin Chloride Extraction from Berry Skins

Audience: Researchers, scientists, and drug development professionals.